![molecular formula C9H6N2O2 B1652930 Quinazoline-5-carboxylic acid CAS No. 1638759-71-3](/img/structure/B1652930.png)
Quinazoline-5-carboxylic acid
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Description
Quinazoline-5-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Activities
Quinazoline-5-carboxylic acid and its derivatives have been extensively studied for their potential therapeutic effects. The compound exhibits a range of biological activities, making it a valuable scaffold in drug discovery.
Key Pharmacological Properties:
- Anti-Cancer Activity: Quinazoline derivatives have shown promising results against various cancer cell lines. For instance, hybrid analogues combining quinazoline with other pharmacophores have demonstrated enhanced anti-cancer properties. A specific study reported that compound 8c , derived from quinazolinone, exhibited potent anti-cancer activity with significant disruption of microtubules in MCF-7 cells .
- Anti-Microbial Effects: The quinazoline scaffold has been linked to anti-microbial properties, making it a candidate for developing new antibiotics .
- Anti-Convulsant and CNS Disorders: Several studies indicate that quinazoline derivatives can modulate GABA_A receptors, which are crucial in treating epilepsy and other CNS disorders .
- Anti-Inflammatory Properties: Recent research highlighted the anti-inflammatory potential of pyrazolo[1,5-a]quinazolines, suggesting that derivatives of quinazoline can inhibit key inflammatory pathways .
Drug Development and Synthesis
The synthesis of quinazoline derivatives often involves hybridization techniques to enhance their pharmacological profiles. This approach combines different bioactive scaffolds to create compounds with improved efficacy and reduced resistance.
Notable Case Studies:
- Hybrid Analogues: Researchers have synthesized novel hybrid analogues by linking quinazoline with various pharmacophores. For example, compounds designed by Wu et al. demonstrated significant anti-cancer activity when tested against multiple cancer cell lines .
- Molecular Docking Studies: Computational studies have been employed to predict the binding affinity of quinazoline derivatives to specific targets such as kinases involved in cancer progression. This modeling supports the design of more effective drugs targeting these pathways .
Data Table: Biological Activities of this compound Derivatives
Properties
CAS No. |
1638759-71-3 |
---|---|
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 |
IUPAC Name |
quinazoline-5-carboxylic acid |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)6-2-1-3-8-7(6)4-10-5-11-8/h1-5H,(H,12,13) |
InChI Key |
SAEANAIRQNGUJY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=NC=NC2=C1)C(=O)O |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1)C(=O)O |
Origin of Product |
United States |
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